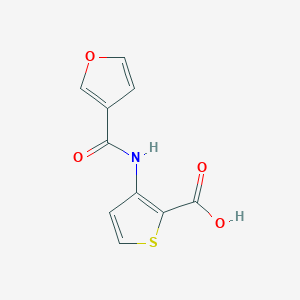

3-(Furan-3-amido)thiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(furan-3-carbonylamino)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4S/c12-9(6-1-3-15-5-6)11-7-2-4-16-8(7)10(13)14/h1-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKFSJXQAJKLPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NC2=C(SC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(Furan-3-amido)thiophene-2-carboxylic acid, can be achieved through various methods. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-amido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .

Scientific Research Applications

3-(Furan-3-amido)thiophene-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Furan-3-amido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit factor inhibiting hypoxia-inducible factor-1 (FIH-1), leading to the activation of hypoxia-inducible factor-α (HIF-α). This activation can induce the expression of genes involved in the cellular response to hypoxia .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects : The furan amido group in the target compound is less polar than sulfonamides (e.g., compound in ) but more electron-rich than trifluoromethyl groups (). This may influence hydrogen bonding and solubility.

- Melting Points : Sulfonamide derivatives (e.g., 240–242°C in ) exhibit higher melting points due to strong intermolecular hydrogen bonding, whereas trifluoromethyl-substituted analogs likely have lower melting points.

- Acidity : The carboxylic acid group at position 2 is common across all compounds. Trifluoromethyl substitution () increases acidity (lower pKa) compared to the furan amido group.

Biological Activity

3-(Furan-3-amido)thiophene-2-carboxylic acid is a compound of growing interest due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings, case studies, and relevant data.

- Chemical Name : this compound

- CAS Number : 926257-61-6

- Molecular Formula : C₉H₇N₁O₃S

Antimicrobial Activity

Several studies have indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer activity. A study highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound was found to inhibit cell proliferation in several cancer cell lines, including HeLa and MCF-7, with IC50 values ranging from low micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Apoptosis induction |

| MCF-7 | 4.8 | Cell cycle arrest |

Anti-inflammatory Activity

Thiophene-based compounds are recognized for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound demonstrated an IC50 value of approximately 29.2 µM against COX enzymes, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Apoptosis Induction : It activates caspases and other proteins associated with programmed cell death.

- Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, preventing further proliferation of cancer cells.

Case Studies

- Anticancer Efficacy : In a study evaluating the effects of thiophene derivatives on cancer cells, this compound was shown to significantly reduce tumor growth in murine models when administered at tolerable doses .

- Inflammation Reduction : Another case study demonstrated that the compound reduced paw edema in rat models induced by carrageenan, showcasing its potential for treating inflammatory conditions .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities and mechanisms of action of this compound. Potential areas for exploration include:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Structure-Activity Relationship Studies : Identifying modifications that enhance potency and selectivity.

- Combination Therapies : Investigating synergistic effects with existing anticancer or anti-inflammatory drugs.

Q & A

Basic: What are the recommended synthetic routes for 3-(Furan-3-amido)thiophene-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves two key steps:

- Urea Linkage Formation : React thiophene-2-amine with an isocyanate derivative to form a thiophen-2-yl urea intermediate.

- Carboxamide Coupling : Couple the intermediate with furan-3-carboxylic acid using activating agents (e.g., EDC/HOBt) under anhydrous conditions .

Critical Considerations : - Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

- Purify the final product using reverse-phase HPLC (methanol/water gradients) to remove unreacted reagents .

Basic: Which analytical techniques are essential for confirming purity and structural identity?

Methodological Answer:

- Purity Analysis :

- Structural Confirmation :

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the amide bond .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., KMnO₄) and bases, which degrade the thiophene ring .

Advanced: How can computational modeling predict pharmacokinetic properties of this compound?

Methodological Answer:

- Tools : Use PubChem/ChEMBL for molecular descriptors (logP, polar surface area) to predict absorption and bioavailability .

- ADME Prediction :

- logP : Estimate via ChemAxon or SwissADME; values >3 suggest high lipid membrane permeability.

- Metabolic Sites : Identify vulnerable positions (e.g., amide bonds) using MetaSite software .

- Validation : Cross-reference predictions with in vitro assays (e.g., microsomal stability tests) .

Advanced: How should researchers address contradictions in reported stability data?

Methodological Answer:

- Controlled Studies : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) to assess degradation under stress conditions .

- Hazardous Byproducts : Monitor decomposition via GC-MS for sulfur oxides (m/z 64, 80) and CO/CO₂ .

- Documentation : Compare results with literature (e.g., thermal gravimetric analysis for melting points) to resolve discrepancies .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C or Ni catalysts for amide coupling efficiency under reflux (e.g., THF, 80°C) .

- Solvent Optimization : Use DMF for solubility vs. dichloromethane for easier purification .

- Scale-Up Adjustments :

Advanced: How can researchers validate compound identity without supplier-provided analytical data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.